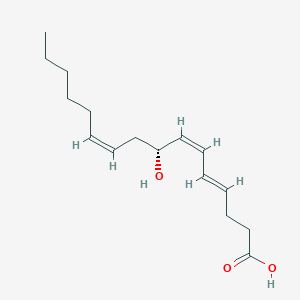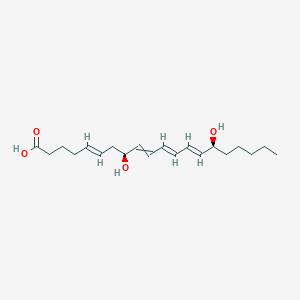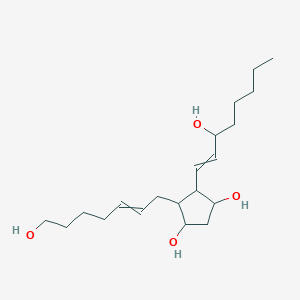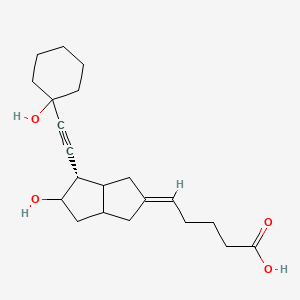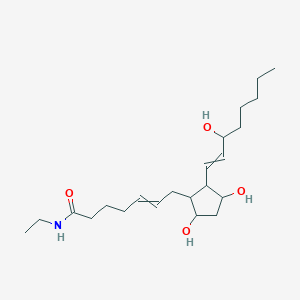
Prostaglandin F2alpha ethyl amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin F2alpha ethyl amide is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds that exert hormone-like effects and play crucial roles in inflammation, blood flow, the formation of blood clots, and the induction of labor. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of ophthalmology and reproductive health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2alpha ethyl amide typically involves the modification of prostaglandin F2alpha. One common method includes the amidation of prostaglandin F2alpha with ethylamine. This reaction is often carried out under mild conditions using coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the selective formation of the desired product. Advanced techniques such as biocatalysis and chemoenzymatic synthesis have been employed to improve the efficiency and stereoselectivity of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin F2alpha ethyl amide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex prostaglandin analogs.
Biology: Investigated for its role in modulating cellular processes such as inflammation and apoptosis.
Medicine: Explored for its therapeutic potential in treating conditions like glaucoma and reproductive disorders. .
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Prostaglandin F2alpha ethyl amide exerts its effects by binding to specific prostaglandin receptors, particularly the FP receptor. This interaction triggers a cascade of intracellular signaling pathways involving G-proteins, leading to various physiological responses. The compound’s mechanism of action includes the regulation of smooth muscle contraction, modulation of inflammatory responses, and influence on blood flow .
Comparaison Avec Des Composés Similaires
Prostaglandin F2alpha: The parent compound with similar biological activities.
Bimatoprost: An analog used in the treatment of glaucoma and for eyelash growth.
Cloprostenol: A synthetic analog used in veterinary medicine for reproductive management.
Uniqueness: Prostaglandin F2alpha ethyl amide is unique due to its specific amide modification, which can alter its pharmacokinetic properties and receptor binding affinity. This modification may enhance its stability and efficacy in certain therapeutic applications compared to its parent compound and other analogs .
Propriétés
Formule moléculaire |
C22H39NO4 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27) |
Clé InChI |
HLETUMXUCSCVPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
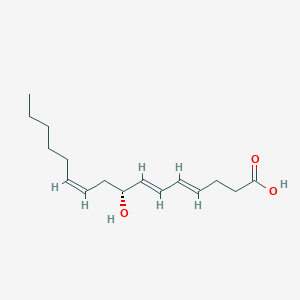
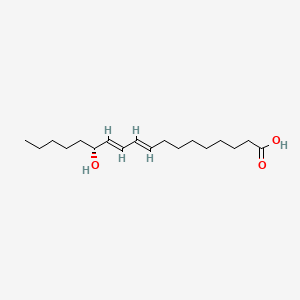
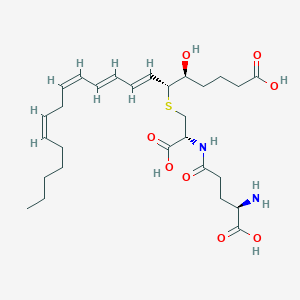


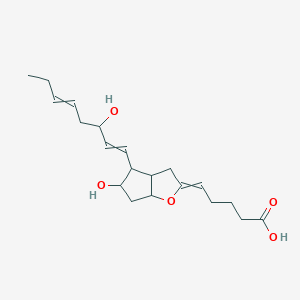
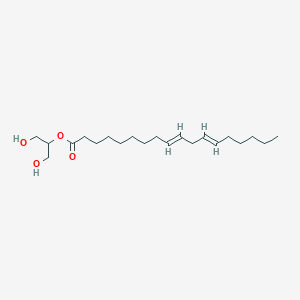
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
